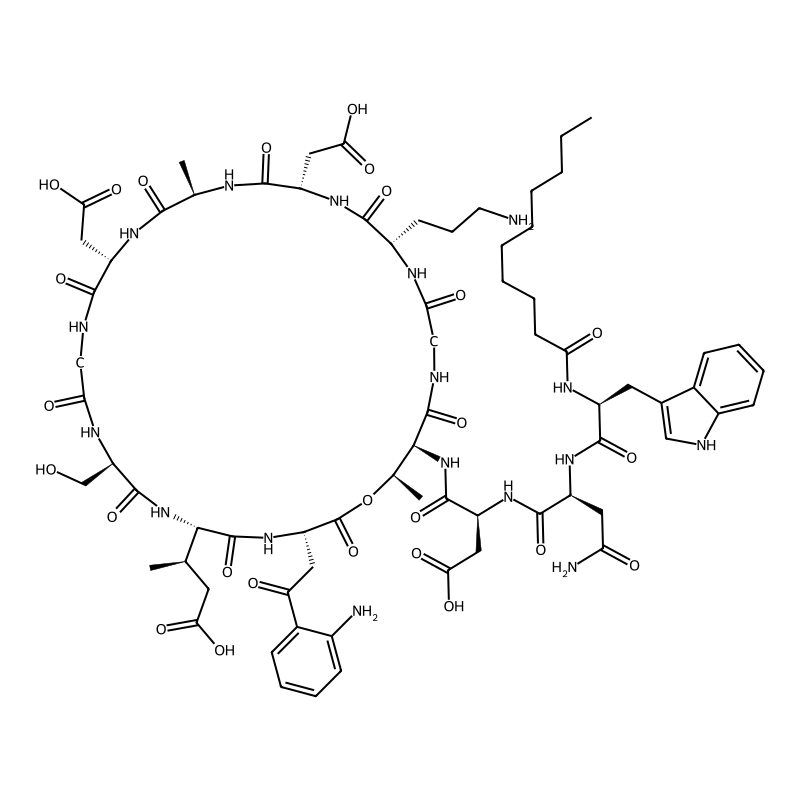

Daptomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Daptomycin is a cyclic lipopeptide antibiotic primarily indicated for treating systemic and life-threatening infections caused by Gram-positive organisms, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE). Its distinct mechanism of action involves a calcium-dependent binding to the bacterial cytoplasmic membrane, leading to rapid membrane depolarization, ion leakage, and cell death without causing cell lysis. This mode of action is fundamentally different from cell wall synthesis inhibitors like vancomycin or protein synthesis inhibitors like linezolid, making it a critical tool for combating resistant strains.

References

- [1] Patel, D., Husain, M., Vidaillac, C., Steed, M. E., Rybak, M. J., Seo, S. M., & Kaatz, G. W. (2011). Mechanisms of in-vitro-selected daptomycin-non-susceptibility in Staphylococcus aureus. International Journal of Antimicrobial Agents, 38(5), 442-446.

- [2] Tally, F. P., & DeBruin, M. F. (2000). Development of daptomycin for gram-positive infections. Journal of Antimicrobial Chemotherapy, 46(4), 523-526.

- [3] Heidary, M., et al. (2018). Daptomycin. Journal of Clinical Tuberculosis and Other Mycobacterial Diseases, 12, 1-7.

- [4] Patsnap Synapse. (2024, July 17). What is the mechanism of Daptomycin?

- [5] LaPlante, K. L., & Rybak, M. J. (2004). Daptomycin-a novel antibiotic against Gram-positive pathogens. Expert Opinion on Pharmacotherapy, 5(10), 2321-2331.

- [6] Steenbergen, J. N., Alder, J., Thorne, G. M., & Tally, F. P. (2005). Daptomycin: a lipopeptide antibiotic for the treatment of serious Gram-positive infections. Journal of Antimicrobial Chemotherapy, 55(3), 283-288.

- [7] Pharmaffiliates. (n.d.). Daptomycin. Retrieved May 2, 2026.

- [8] Gonzalez-Ruiz, A., Seaton, R. A., & Hamed, K. (2016). Daptomycin: an evidence-based review of its role in the treatment of Gram-positive infections. Infectious Drug Resistance, 9, 47-58.

Unlike many small-molecule drugs where different salt forms may be interchangeable, the efficacy of Daptomycin is critically dependent on its precise chemical structure and formulation. Minor degradation, such as the formation of anhydro-daptomycin or its subsequent rehydration to the β-isomer, results in a significant loss of antibacterial activity. Furthermore, its mechanism is strictly dependent on the presence of physiological calcium concentrations (approx. 50 mg/L); experiments conducted without proper calcium supplementation will yield falsely negative results of inactivity. Therefore, procuring Daptomycin of high purity and ensuring correct formulation are absolute prerequisites for achieving reproducible and valid experimental outcomes, making low-purity substitutes or improperly handled material unsuitable for reliable research.

References

- [1] Kirsch, L. E., Molloy, R. M., Debono, M., Baker, P., & Duckworth, D. (1989). Kinetics of daptomycin degradation in aqueous solution. Pharmaceutical Research, 6(5), 387-393.

- [2] Silverman, J. A., Oliver, N., Andrew, T., & Li, T. (2001). In vitro bactericidal activity of daptomycin against Staphylococcus aureus and Enterococcus faecalis is significantly enhanced by physiological levels of calcium. Antimicrobial Agents and Chemotherapy, 45(6), 1817-1819.

Superior Potency Against Vancomycin-Intermediate Staphylococcus aureus (VISA)

In studies comparing activity against *S. aureus* strains with reduced vancomycin susceptibility, Daptomycin consistently demonstrates superior potency. Against a panel of glycopeptide-intermediate *S. aureus* (GISA/VISA) strains, the Daptomycin MIC90 (Minimum Inhibitory Concentration for 90% of isolates) was four-fold lower than that of vancomycin. Similarly, the MBC90 (Minimum Bactericidal Concentration for 90% of isolates) for daptomycin was 16-fold lower than for vancomycin against these resistant phenotypes, indicating significantly greater bactericidal potency.

| Evidence Dimension | MIC90 against GISA/VISA strains (µg/mL) |

| Target Compound Data | Daptomycin MIC90: 1 µg/mL |

| Comparator Or Baseline | Vancomycin MIC90: 4 µg/mL |

| Quantified Difference | 4-fold lower MIC90 than Vancomycin |

| Conditions | In vitro susceptibility testing against a panel of GISA/VISA clinical isolates. |

For research on drug-resistant staphylococci, Daptomycin provides a viable and more potent alternative where vancomycin efficacy is compromised.

Demonstrably Faster Bactericidal Action Compared to Vancomycin

Time-kill curve analyses show that Daptomycin exerts a significantly more rapid bactericidal effect against MRSA than vancomycin. At a concentration of 8x MIC, Daptomycin reduced the initial bacterial inoculum by over 4 log10 within 24 hours. In contrast, vancomycin required 24 hours to become bactericidal and only at a concentration of 8x its MIC. This rapid, concentration-dependent killing is a key performance differentiator for models where swift bacterial eradication is critical.

| Evidence Dimension | Time to achieve bactericidal effect (≥3 log10 reduction) against MRSA |

| Target Compound Data | Daptomycin: Bactericidal activity initiated after 6 hours at 8x MIC |

| Comparator Or Baseline | Vancomycin: Bactericidal only at 24 hours at 8x MIC |

| Quantified Difference | Achieves bactericidal state significantly faster than vancomycin |

| Conditions | In vitro time-kill study against MRSA strain S. aureus SSL 50 in Mueller-Hinton broth with calcium. |

This justifies the selection of Daptomycin for acute infection models or high-inoculum studies where rapid reduction of bacterial load is the primary endpoint.

Purity-Linked Reproducibility: Inactivity of Key Degradation Impurities

The procurement of high-purity Daptomycin is essential for experimental reproducibility, as key degradation products are microbiologically inactive. Anhydro-daptomycin, a primary degradation product formed via aspartyl transpeptidation, lacks significant antibacterial activity. Similarly, the subsequent rehydration product, the β-isomer of daptomycin, is also an inactive impurity. The presence of these impurities in a sample directly reduces its effective concentration, leading to underestimated potency and inconsistent results. Therefore, using a highly pure source material (>95%) is critical.

| Evidence Dimension | Antibacterial Activity |

| Target Compound Data | Daptomycin: Active (e.g., MIC ≤1 µg/mL) |

| Comparator Or Baseline | Anhydro-daptomycin and β-isomer impurities: Inactive degradation products |

| Quantified Difference | Qualitative difference between active parent compound and inactive impurities |

| Conditions | Aqueous solution stability studies and microbiological testing. |

This evidence directly supports procuring a high-purity grade of Daptomycin to ensure that experimental outcomes are attributable to the active compound, not compromised by inactive degradants.

Superior Efficacy in Biofilm Eradication Models Compared to Vancomycin and Linezolid

In models of device-related infections, Daptomycin demonstrates superior performance in eradicating biofilm-embedded bacteria. In a murine model of foreign-body infection by biofilm-producing methicillin-resistant *S. epidermidis* (MRSE), daptomycin reduced bacterial concentrations on catheters by 3.0 log10 CFU/ml more than vancomycin. Other in vitro studies show daptomycin is significantly more effective and faster at eradicating MRSA from biofilm compared to both vancomycin and linezolid. After three days of exposure, daptomycin was the fastest agent in clearing the biofilm.

| Evidence Dimension | Reduction in catheter bacterial concentration (log10 CFU/ml) |

| Target Compound Data | Daptomycin: ~5.5 log10 reduction vs. control |

| Comparator Or Baseline | Vancomycin: ~2.5 log10 reduction vs. control |

| Quantified Difference | 3.0 log10 greater reduction than Vancomycin |

| Conditions | In vivo murine model of foreign-body infection with biofilm-producing MRSE. |

This makes Daptomycin the appropriate choice for research into biofilm-mediated infections, where agents like vancomycin or linezolid show limited penetrability and efficacy.

Screening and Efficacy Studies on Vancomycin-Resistant Pathogens

Based on its superior potency against VISA and VRE strains, Daptomycin is the logical choice for efficacy testing in models of infection caused by pathogens with reduced susceptibility to glycopeptides like vancomycin.

Research into Biofilm-Associated Infections

Given its demonstrated ability to effectively reduce bacterial load in biofilms, Daptomycin is highly suitable for in vitro and in vivo models of medical device-related or other chronic infections where biofilm formation is a key pathological feature.

Pharmacodynamic Studies Requiring Rapid Bactericidal Action

The rapid, concentration-dependent killing kinetics of Daptomycin make it a preferred agent for pharmacodynamic studies or acute infection models where the speed of bacterial clearance is a critical variable, offering a clear advantage over the slower, time-dependent action of vancomycin.

Development of Reference Standards and Controls for Antimicrobial Susceptibility Testing

The well-defined activity profile of high-purity Daptomycin makes it an essential reference standard for calibrating antimicrobial susceptibility tests and for use as a positive control in assays screening for novel agents against resistant Gram-positive bacteria. The critical need for purity and proper formulation with calcium underscores its use as a benchmark compound.

References

- [1] Sader, H. S., Streit, J. M., Fritsche, T. R., & Jones, R. N. (2004). Comparative bactericidal activities of daptomycin and vancomycin against glycopeptide-intermediate Staphylococcus aureus (GISA) and heterogeneous GISA isolates. Antimicrobial Agents and Chemotherapy, 48(12), 4905-4907.

- [2] Raad, I., Hanna, H., Jiang, Y., Dvorak, T., Chaiban, G., Hachem, R., & Rolston, K. (2007). Comparative activities of daptomycin, linezolid, and tigecycline against catheter-related methicillin-resistant Staphylococcus bacteremic isolates embedded in biofilm. Antimicrobial Agents and Chemotherapy, 51(5), 1656–1660.

- [3] Akins, R. L., & Rybak, M. J. (2000). Comparative in vitro activities of daptomycin and vancomycin against resistant gram-positive pathogens. Diagnostic Microbiology and Infectious Disease, 36(1), 59-62.

- [4] Debono, M., et al. (1999). High purity lipopeptides. U.S. Patent No. 5,912,226.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Application

Appearance

Melting Point

Storage

UNII

Drug Indication

FDA Label

Cubicin is indicated for the treatment of the following infections. Adult and paediatric (1 to 17 years of age) patients with complicated skin and soft-tissue infections (cSSTI). Adult patients with right-sided infective endocarditis (RIE) due to Staphylococcus aureus. It is recommended that the decision to use daptomycin should take into account the antibacterial susceptibility of the organism and should be based on expert advice. Adult and paediatric (1 to 17 years of age) patients with Staphylococcus aureus bacteraemia (SAB). In adults, use in bacteraemia should be associated with RIE or with cSSTI, while in paediatric patients, use in bacteraemia should be associated with cSSTI. Daptomycin is active against Gram positive bacteria only. In mixed infections where Gram negative and/or certain types of anaerobic bacteria are suspected, Cubicin should be co-administered with appropriate antibacterial agent(s). Consideration should be given to official guidance on the appropriate use of antibacterial agents.

Daptomycin is indicated for the treatment of the following infections. Adult and paediatric (1 to 17 years of age) patients with complicated skin and soft-tissue infections (cSSTI). Adult patients with right-sided infective endocarditis (RIE) due to Staphylococcus aureus. It isrecommended that the decision to use daptomycin should take into account the antibacterial susceptibility of the organism and should be based on expert advice. Adult and paediatric (1 to 17 years of age) patients with Staphylococcus aureus bacteraemia (SAB). In adults, use in bacteraemia should be associated with RIE or with cSSTI, while in paediatric patients, use in bacteraemia should be associated with cSSTI. Daptomycin is active against Gram positive bacteria only. In mixed infections where Gram negative and/or certain types of anaerobic bacteria are suspected, daptomycin should be co-administered with appropriate antibacterial agent(s). Consideration should be given to official guidance on the appropriate use of antibacterial agents.

Daptomycin is a cyclic lipopeptide antibiotic derived from the organism Streptomyces roseosporus. Daptomycin treats various bacterial infections caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci (VRE). Daptomycin is prescribed for various FDA-approved and off-label clinical uses.

Livertox Summary

Drug Classes

Antiinfective Agents

Pharmacology

Daptomycin is a semi-synthetic cyclic lipopeptide antibiotic isolated form the bacterium Streptomyces roseosporus with broad-spectrum antibiotic activity against Gram-positive bacteria. Daptomycin has a distinct mechanism of action, in which it binds to bacterial membrane and causes rapid depolarization of the cell membrane due to calcium-dependant potassium efflux; the loss of membrane potential leads to inhibition of DNA, RNA and protein synthesis, resulting in bacterial cell death. This agent does not penetrate the outer membrane of gram-negative bacteria.

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01X - Other antibacterials

J01XX - Other antibacterials

J01XX09 - Daptomycin

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Daptomycin is excreted primarily by the kidneys, approximately 78% of an administered dose recovered in urine and only 5.7% recovered in feces. Approximately 52% of the dose, recovered in urine, retains microbiological activity.

Daptomycin has a very small volume of distribution, averaging ~0.1 L/kg in healthy adult subjects independent of dose. The volume of distribution tends to increase with decreasing renal function, being estimated at ~0.2 L/kg in patients with severe renal impairment.

Daptomycin administered as a 30 minute IV infusion to healthy volunteers in doses of 4, 6, 8, 10, and 12 mg/kg once daily resulted in total plasma clearance values between 7.2 ± 1.1 and 9.6 ± 1.3 mL/h/kg, with no clear dose association. As daptomycin is primarily renally excreted, patients with mild, moderate, and severe renal impairment had reduced total plasma clearance 9, 22, and 46 percent lower than healthy controls, respectively. Daptomycin clearance was also lower in obese (15-23%) and geriatric (aged 75 and older, by 35%) patients, whereas it tended to be higher in pediatric patients, even when normalized for body weight.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Explore Compound Types